Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group and a methyl ester functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluoroaniline with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-b][1,3]thiazole core. The final step involves esterification with methyl chloroformate to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. Additionally, molecular docking studies have revealed its binding affinity to DNA and key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the methyl ester group contributes to its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C13H9FN2O2S |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C13H9FN2O2S/c1-18-12(17)11-7-16-6-10(15-13(16)19-11)8-2-4-9(14)5-3-8/h2-7H,1H3 |
InChI Key |
COLWXQYPTPLIPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2S1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.